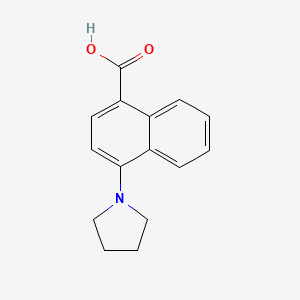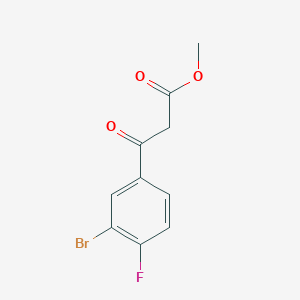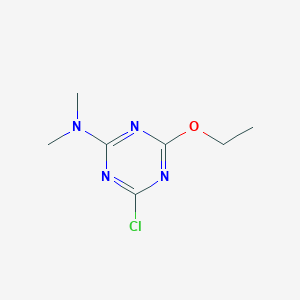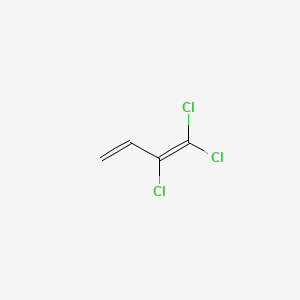
4-(Pyrrolidin-1-yl)-1-naphthoic acid
Vue d'ensemble
Description
4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group at the 1-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups to the naphthalene ring.
Applications De Recherche Scientifique
4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 4-(Pyrrolidin-1-yl)-1-naphthoic acid exerts its effects is largely dependent on its interaction with molecular targets. The pyrrolidine ring can interact with various biological molecules, potentially affecting enzyme activity or receptor binding. The naphthalene ring’s aromatic nature allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Naphthalene Derivatives: Compounds such as naphthoquinones and naphthalene diimides have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid is unique due to the combination of the pyrrolidine and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these structural features.
Propriétés
Numéro CAS |
664362-55-4 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)13-7-8-14(16-9-3-4-10-16)12-6-2-1-5-11(12)13/h1-2,5-8H,3-4,9-10H2,(H,17,18) |
Clé InChI |
ZVWINLYKSKLYBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














